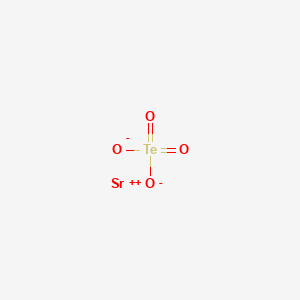

Strontium tellurate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Strontium tellurate is a compound composed of strontium, tellurium, and oxygen. It is a highly crystalline material that has been extensively studied for its potential applications in various fields, including electronics, optics, and biomedicine.

Wirkmechanismus

The exact mechanism of action of strontium tellurate is not well understood. However, it is believed to interact with cells and tissues in a manner similar to natural bone minerals, promoting bone growth and regeneration.

Biochemische Und Physiologische Effekte

Strontium tellurate has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can promote the proliferation and differentiation of osteoblasts, the cells responsible for bone formation. In vivo studies have shown that it can increase bone mineral density and improve bone strength in animals.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using strontium tellurate in lab experiments is its similarity to natural bone minerals, making it a potentially useful material for studying bone growth and regeneration. However, one limitation is that it can be difficult to synthesize and purify, making it a challenging material to work with in the lab.

Zukünftige Richtungen

There are several potential future directions for research on strontium tellurate. One area of interest is its potential use as a bone substitute material in humans. Another area of interest is its potential use in electronic and optical devices. Additionally, further research is needed to better understand its mechanism of action and its potential applications in other fields.

Synthesemethoden

Strontium tellurate can be synthesized using various methods, including solid-state reactions, hydrothermal synthesis, and sol-gel methods. In solid-state reactions, the starting materials, strontium oxide and tellurium oxide, are mixed and heated in a furnace at high temperatures. In hydrothermal synthesis, the starting materials are mixed in an aqueous solution and heated under high pressure. In sol-gel methods, the starting materials are dissolved in a solvent and then allowed to gel before being heated to form the final product.

Wissenschaftliche Forschungsanwendungen

Strontium tellurate has been extensively studied for its potential applications in various fields. In electronics, it has been shown to have high dielectric constant and low dielectric loss, making it a promising material for use in capacitors and other electronic devices. In optics, it has been shown to have nonlinear optical properties, making it a potential candidate for use in optical switches and other optical devices. In biomedicine, it has been studied for its potential use as a bone substitute material due to its similarity to natural bone minerals.

Eigenschaften

CAS-Nummer |

15852-10-5 |

|---|---|

Produktname |

Strontium tellurate |

Molekularformel |

SrTeO4 O4SrTe |

Molekulargewicht |

279.2 g/mol |

IUPAC-Name |

strontium;tellurate |

InChI |

InChI=1S/H2O4Te.Sr/c1-5(2,3)4;/h(H2,1,2,3,4);/q;+2/p-2 |

InChI-Schlüssel |

RSNHZVDDPZNWDV-UHFFFAOYSA-L |

SMILES |

[O-][Te](=O)(=O)[O-].[Sr+2] |

Kanonische SMILES |

[O-][Te](=O)(=O)[O-].[Sr+2] |

Andere CAS-Nummern |

15852-10-5 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

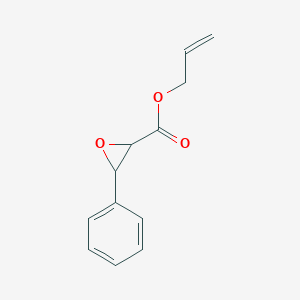

![2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid](/img/structure/B100345.png)